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molecular formula C6H5ClINO B1603883 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one CAS No. 832735-68-9

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one

Cat. No. B1603883
M. Wt: 269.47 g/mol
InChI Key: BDIGAHZEYICTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975417B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 23.2 using 3-chloro-5-iodo-pyridin-2-ol. tR: 3.30 min (HPLC 1); tR: 0.71 min (LC-MS 2); ESI-MS: 270 [M+H]+ (LC-MS 2); Rf=0.79 (CH2Cl2/MeOH 9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:9])=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.[CH2:10](Cl)Cl.CO>>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH3:10])[CH:5]=[C:6]([I:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)I)O
Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(C=C(C1)I)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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